N-(2-Ethylphenyl)-3-oxobutanamide
Description
Research Significance of β-Ketoamide Derivatives
β-Ketoamides are characterized by a ketone functional group at the β-position relative to the amide nitrogen. This arrangement of functional groups imparts a unique reactivity profile, making them valuable building blocks in organic synthesis. They are known to be versatile precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. epa.govresearchgate.net The presence of both a nucleophilic nitrogen atom and an electrophilic carbonyl carbon, along with the acidic α-protons, allows for a diverse range of chemical transformations.
Furthermore, the β-ketoamide moiety is found in various biologically active molecules. Researchers have explored β-ketoamide derivatives for their potential as enzyme inhibitors and in the development of novel therapeutic agents. For instance, derivatives of this class have been investigated for their roles in neurological studies and for their potential cytotoxic activities against cancer cells. uni.lu
Historical Context of N-Aryl-3-oxobutanamides in Organic Synthesis
The study of N-aryl-3-oxobutanamides, also known as acetoacetanilides, has a long history in organic chemistry. These compounds have traditionally been synthesized through the condensation of an aniline (B41778) derivative with a β-keto ester, such as ethyl acetoacetate (B1235776). This straightforward reaction provides access to a wide array of substituted N-aryl-3-oxobutanamides.
Historically, these compounds have been extensively used as intermediates in the synthesis of dyes and pigments. More recently, their utility has expanded significantly within the field of heterocyclic chemistry. The reactive methylene (B1212753) group flanked by two carbonyl groups makes them ideal starting materials for cyclization reactions to form various heterocyclic systems, including pyridines, pyrimidines, and thiophenes. researchgate.nettintoll.com The specific nature of the substituent on the aryl ring can influence the electronic properties and reactivity of the entire molecule, allowing for fine-tuning of its synthetic applications.
Structural Features and Reactivity Potential of N-(2-Ethylphenyl)-3-oxobutanamide
This compound possesses a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . uni.lu Its structure consists of a butanamide backbone with a ketone group at the 3-position and an N-substituted 2-ethylphenyl group.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| XLogP3 (Predicted) | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 46.2 Ų | PubChem |
| Monoisotopic Mass | 205.110278721 Da | PubChem |
This table contains predicted data from the PubChem database.
The reactivity of this compound is dictated by its key functional groups. The active methylene group (the CH2 group between the two carbonyls) is particularly acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensations.
The ketone and amide carbonyl groups are both susceptible to nucleophilic attack. The amide nitrogen, after deprotonation, can also act as a nucleophile. This dual reactivity allows for a range of cyclization strategies to construct heterocyclic rings. For example, reactions with dinucleophiles or reagents containing both a nucleophilic and an electrophilic center can lead to the formation of five- or six-membered rings. The presence of the 2-ethylphenyl group on the amide nitrogen can introduce steric effects that may influence the regioselectivity of certain reactions.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-10-6-4-5-7-11(10)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGZZIRKDQLKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 2 Ethylphenyl 3 Oxobutanamide
Established Synthetic Routes for N-Aryl-3-oxobutanamides
The synthesis of N-aryl-3-oxobutanamides, including the target compound N-(2-Ethylphenyl)-3-oxobutanamide, is predominantly achieved through a few reliable and well-documented routes. These methods involve the formation of an amide bond between an aniline (B41778) derivative and a β-keto-carbonyl source.
Acid-Catalyzed Condensation Reactions
Acid-catalyzed condensation represents a direct approach to forming N-aryl-3-oxobutanamides. This method typically involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate (B1235776). The reaction can be promoted by heat or by an acid catalyst. For instance, the synthesis of N-2-pyridyl–3-oxobutanamide was achieved by fusing 2-aminopyridine (B139424) with ethyl acetoacetate without a solvent, relying on thermal energy to drive the condensation. raco.cat In other systems, acid catalysts like p-toluenesulfonic acid (p-TSA) or benzoic acid are employed to facilitate the reaction, often by activating the carbonyl group of the ester and promoting nucleophilic attack by the amine. researchgate.net These reactions are fundamental in heterocyclic synthesis, where the resulting 3-oxobutanamide is a versatile intermediate. researchgate.net
Diketene-Based Amidation Protocols
A widely used and efficient method for preparing N-aryl-3-oxobutanamides is the reaction of an aromatic amine with diketene (B1670635). nii.ac.jp This protocol is advantageous as diketene serves as a highly reactive acetoacetylating agent. The reaction proceeds via the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the diketene, leading to the opening of the four-membered ring and subsequent formation of the N-aryl-3-oxobutanamide. This method was successfully used to prepare a series of 3-oxo-N-phenylbutanamides for subsequent oxidative cyclization studies. nii.ac.jp The reaction is often carried out in a suitable solvent, such as acetic acid, to facilitate the process. nii.ac.jp
General Acylation Reactions
Beyond the specific reagents of β-ketoesters and diketene, general acylation techniques can also be applied. One such method is the direct amidation of a carboxylic acid, like 4-oxo-(2-thienyl)butanoic acid, with an arylamine. researchgate.net These reactions often require a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (BtOH). researchgate.net The yields for this type of reaction can vary depending on the nucleophilicity of the arylamine used. researchgate.net
Furthermore, the principles of Friedel-Crafts acylation provide a broader context for C-C and C-N bond formation in aromatic systems. chemrxiv.org While classical Friedel-Crafts reactions involve acylating an aromatic ring, related strategies can be used to synthesize precursors or analogues. For example, a hexafluoroisopropanol (HFIP)-mediated strategy has been developed for creating β-oxo amides, which can then undergo cyclization. dntb.gov.ua These methods highlight the diverse toolkit available to chemists for constructing the acetoacetamide (B46550) moiety. chemrxiv.org
Synthesis Optimization and Reaction Conditions
Optimizing the synthesis of this compound involves the careful selection of catalysts and solvents to maximize yield, purity, and reaction rate.
Catalyst Systems in N-Aryl-3-oxobutanamide Synthesis
The choice of catalyst can be critical, particularly in multicomponent reactions where N-aryl-3-oxobutanamides are formed and then consumed in situ. Both Lewis and Brønsted acids have been systematically evaluated for their efficacy. In a study involving a three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides, several catalysts were screened. nih.gov Ytterbium triflate (Yb(OTf)₃) was identified as the most effective catalyst, providing significantly higher product yields compared to others like Scandium triflate (Sc(OTf)₃) or protic acids like HCl and p-TsOH, which in some cases led to resinification of the reaction mixture. nih.gov The catalyst loading is also a key parameter, with optimal results typically found at around 5 mol %. nih.gov
| Catalyst | Catalyst Amount (mol %) | Product Yield (%) |
|---|---|---|
| Sc(OTf)₃ | 2 | 33 |
| Sc(OTf)₃ | 5 | 58 |
| Sc(OTf)₃ | 10 | 54 |
| Yb(OTf)₃ | 2 | 30 |
| Yb(OTf)₃ | 5 | 69 |
| Yb(OTf)₃ | 10 | 64 |
| Al(O-iPr)₃ | 10 | 15 |
| HCl | 5 | No Product (Resinification) |
| p-TsOH | 2 | No Product (Resinification) |
Solvent Effects and Reaction Medium
The reaction medium plays a crucial role in the synthesis of N-aryl-3-oxobutanamides, influencing solubility, reaction rates, and sometimes the reaction pathway itself. A variety of solvents have been successfully employed.
Alcohols: Ethyl alcohol is a common solvent, particularly in catalyst screening studies, where it can facilitate the dissolution of reactants and catalysts. nih.gov
Acids: Acetic acid has been used as a solvent for the reaction between anilines and diketene. nii.ac.jp
Aprotic Solvents: Dichloromethane (CH₂Cl₂) is used in DCC-mediated coupling reactions. researchgate.net Dimethylformamide (DMF) is another solvent choice, especially for reactions conducted in a basic medium. sciencepublishinggroup.com Toluene is effective for acid-catalyzed condensations, allowing for azeotropic removal of water if necessary. researchgate.net
The choice of solvent can also have unexpected effects on the reaction outcome. For example, in the Lewis acid-catalyzed reaction mentioned previously, switching from mechanical stirring in ethyl alcohol to ultrasonication in the same solvent led to a different isomeric product, demonstrating the interplay between reaction conditions and selectivity. nih.gov The solubility of reagents, such as certain fluoride (B91410) salts used in N-arylation reactions, can be highly solvent-dependent, with poor solubility in solvents like acetonitrile (B52724) leading to low conversion rates. researchgate.net
Temperature and Reaction Time Optimization
The efficiency of N-aryl acetoacetamide synthesis is significantly influenced by reaction temperature and duration. Optimizing these parameters is key to maximizing product yield and minimizing reaction time.
In the synthesis of related acetanilides from aniline and glacial acetic acid, the reaction temperature is a critical factor. For instance, a study on the synthesis of acetanilide (B955) using a magnesium sulphate-glacial acetic acid system was conducted at 118°C. ijtsrd.com The reaction was found to reach completion within 90 minutes, affording an 80% yield of the desired product. Interestingly, extending the reaction time beyond this point did not result in any further increase in yield. Conversely, a reduction in the reaction time led to a decrease in the product yield, highlighting the importance of an optimal reaction duration. ijtsrd.com
For the synthesis of various N-aryl/heteryl acetoacetamides under solvent-free conditions using potassium tert-butoxide as a catalyst, both conventional heating and microwave irradiation methods have been explored. researchgate.net In the conventional approach, the reactants were refluxed for a period ranging from 1 to 10 hours. researchgate.net In contrast, the microwave irradiation method significantly reduced the reaction time to just 3 to 7 minutes at a power of 480-640W. researchgate.net This demonstrates the potential of microwave-assisted synthesis to dramatically accelerate the reaction.
The optimization of these parameters is crucial for developing efficient and economical synthetic processes. The following table summarizes the findings on reaction time and yield for a related acetanilide synthesis.
Table 1: Effect of Reaction Time on Acetanilide Yield
| Reaction Time (minutes) | Yield (%) |
|---|---|
| 30 | 35 |
| 60 | 62 |
| 90 | 80 |
| 120 | 80 |
Data derived from a study on the synthesis of acetanilide using a magnesium sulphate-glacial acetic acid system. ijtsrd.com
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for producing chemical compounds. ttwrdcs.ac.innih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and utilize renewable resources. ttwrdcs.ac.injddhs.com
Several green chemistry strategies have been applied to the synthesis of acetoacetamides and related compounds. One prominent approach involves the use of eco-friendly and inexpensive catalysts. For example, a magnesium sulphate-glacial acetic acid system has been identified as a benign catalyst for the synthesis of acetanilide. ijtsrd.comijtsrd.com This method avoids the use of toxic acetic anhydride (B1165640) and produces only water as a by-product, aligning with the principles of green chemistry. ijtsrd.com
Solvent-free reaction conditions represent another significant green chemistry approach. The synthesis of N-aryl/heteryl acetoacetamides has been successfully carried out without a solvent, using potassium tert-butoxide as a catalyst. researchgate.net This method is not only environmentally friendly but also economical. researchgate.net Similarly, an expeditious and green synthesis of acetanilides has been described that occurs without any catalyst or additives by the instantaneous reaction of anilines and acetic anhydride. researchgate.net
The use of alternative energy sources, such as microwave irradiation, is also a hallmark of green chemistry. As mentioned previously, microwave-assisted synthesis of N-aryl/heteryl acetoacetamides drastically reduces reaction times compared to conventional heating. researchgate.net This not only saves energy but also can lead to higher yields and cleaner reactions.
Furthermore, the use of plant-based materials and extracts is an emerging area in green synthesis. ttwrdcs.ac.in While not yet specifically reported for this compound, the use of water extracts from agricultural waste like rice straw ash and seed husk of Vigna mungo ash has been demonstrated for the acetylation of amines, offering a promising avenue for future research. ttwrdcs.ac.in
These green chemistry approaches offer sustainable and efficient alternatives to traditional synthetic methods, contributing to a safer and more environmentally responsible chemical industry.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C12H15NO2 |
| Acetanilide | C8H9NO |
| Aniline | C6H7N |
| Glacial Acetic Acid | C2H4O2 |
| Magnesium Sulphate | MgSO4 |
| Ethyl Acetoacetate | C6H10O3 |
| Potassium tert-butoxide | C4H9KO |
| Acetic Anhydride | C4H6O3 |
| Water | H2O |
Mechanistic Investigations of Chemical Transformations Involving N 2 Ethylphenyl 3 Oxobutanamide
Fundamental Reaction Types
The reactivity of N-(2-Ethylphenyl)-3-oxobutanamide is governed by its constituent functional groups: the amide, the ketone, and the substituted phenyl ring.
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. libretexts.org This reaction proceeds via a two-step mechanism known as addition-elimination. masterorganicchemistry.com In the case of this compound, the amide carbonyl carbon is the electrophilic site.
The general mechanism involves:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the amide group. This breaks the C=O pi bond and forms a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.comopenstax.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. youtube.com It collapses by reforming the carbon-oxygen double bond, which results in the expulsion of the weakest base as a leaving group. masterorganicchemistry.com For the amide, this would be the 2-ethylanilide anion, which would be subsequently protonated.
While amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization from the nitrogen lone pair, they can undergo substitution under specific conditions, such as acid- or base-catalyzed hydrolysis. For instance, hydrolysis would yield 2-ethylaniline (B167055) and 3-oxobutanoic acid. The reaction equilibrium generally favors the direction that produces the weaker base. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is "activated" towards electrophilic aromatic substitution (EAS) by its two substituents: the ethyl group (-CH₂CH₃) and the acetoamide group (-NHCOCH₂COCH₃). Both groups are considered activating and direct incoming electrophiles to the ortho and para positions. libretexts.org
Ethyl Group: An alkyl group that activates the ring through an inductive effect and directs substitution to the ortho and para positions.
Acetoamide Group: This group is a powerful ortho, para-director because the nitrogen's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack.
The combined directing effects of these two groups, located at positions 1 and 2 on the ring, primarily steer new substituents to position 4 (para to the amide) and position 6 (ortho to the amide). Substitution at position 4 is often favored due to reduced steric hindrance compared to position 6, which is situated between the two existing substituents.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Major Predicted Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(4-Nitro-2-ethylphenyl)-3-oxobutanamide and N-(6-Nitro-2-ethylphenyl)-3-oxobutanamide |
| Halogenation | Br₂, FeBr₃ | N-(4-Bromo-2-ethylphenyl)-3-oxobutanamide and N-(6-Bromo-2-ethylphenyl)-3-oxobutanamide |
| Sulfonation | Fuming H₂SO₄ | 4-Acetoacetylamino-3-ethylbenzenesulfonic acid |
Oxidation Reactions and Derivative Formation
The oxidation of N-aryl-3-oxobutanamides can lead to complex derivative formation, most notably through oxidative cyclization. Research on structurally similar compounds, specifically N,2-disubstituted N-aryl-3-oxobutanamides, has shown that using manganese(III) acetate—Mn(OAc)₃—as an oxidant in acetic acid results in the formation of 3-acetylindolin-2-one derivatives in high yields. nii.ac.jp This transformation involves an intramolecular carbon-carbon bond formation at the ortho position of the phenyl ring. nii.ac.jp
Applying this precedent to this compound, the expected product of this Mn(III)-based oxidation would be 3-acetyl-7-ethylindolin-2-one. The reaction proceeds via the formation of a radical intermediate on the β-keto-amide moiety, which then attacks the activated aromatic ring, leading to cyclization.
Reduction Reactions and Derivative Formation
This compound possesses two reducible carbonyl groups: a ketone and an amide. Selective reduction is possible using appropriate reagents.
Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would yield N-(2-Ethylphenyl)-3-hydroxybutanamide.
Amide Reduction: The amide group is less reactive and requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), for reduction to an amine. However, LiAlH₄ would also reduce the ketone group.
Furthermore, the derivatives formed from oxidation reactions can themselves be reduced. For example, the 3-acetylindolin-2-one derivatives formed via oxidative cyclization can be transformed by reduction into substituted 1H-indoles. nii.ac.jp This demonstrates a pathway from the initial butanamide to complex heterocyclic structures through a sequence of oxidation and reduction.
Cyclization and Heterocycle Formation Pathways
The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic compounds, which are significant scaffolds in medicinal chemistry.
Formation of Indolin-2-one Derivatives
A key cyclization pathway for N-aryl-3-oxobutanamides involves an oxidative radical cyclization to produce substituted indolin-2-ones (also known as oxindoles). As established in studies using manganese(III) acetate, this reaction is particularly effective for N-aryl-3-oxobutanamides that have a substituent at the 2-position of the butanamide chain. nii.ac.jp
The proposed mechanism for the formation of 3-acetyl-7-ethylindolin-2-one from this compound is as follows:
Enolization: The β-dicarbonyl moiety of the butanamide exists in equilibrium with its enol tautomer.
Radical Formation: Manganese(III) acetate, a one-electron oxidant, reacts with the enol to generate a manganese enolate, which then leads to the formation of a carbon-centered radical at the α-position of the ketone.
Intramolecular Cyclization: The radical intermediate attacks the electron-rich phenyl ring at the ortho position (C6), which is activated by the amide's nitrogen atom. This step forms a new carbon-carbon bond and creates a six-membered ring intermediate.
Oxidation and Rearrangement: Subsequent oxidation and rearrangement steps lead to the loss of a proton and the formation of the stable, aromatic-fused heterocyclic product, 3-acetyl-7-ethylindolin-2-one.
This Mn(III)-based oxidative cyclization provides a direct and efficient method for synthesizing substituted indolin-2-one structures from N-aryl-3-oxobutanamide precursors. nii.ac.jp
Table 2: Oxidative Cyclization of N-Aryl-3-Oxobutanamides with Mn(OAc)₃
| Starting Material Type | Reagent | Solvent | Product Type | Finding |
|---|---|---|---|---|
| N,2-disubstituted N-aryl-3-oxobutanamide | Mn(OAc)₃ | Acetic Acid | 3-acetylindolin-2-one | The reaction proceeds in good to excellent yields. nii.ac.jp |
Hydrazone Formation and Tautomerism Studies
The active methylene (B1212753) group in N-aryl-3-oxobutanamides, including the N-(2-ethylphenyl) derivative, is a key site for electrophilic substitution, most notably in azo coupling reactions. When treated with a diazonium salt (Ar-N₂⁺), this compound undergoes a coupling reaction to form a brightly colored azo compound. This reaction proceeds via the attack of the diazonium ion on the enolate form of the butanamide.
The resulting product exists as a tautomeric mixture of the azo form and the more stable hydrazone form. This azo-hydrazone tautomerism is a well-documented phenomenon for this class of compounds. Structural elucidation using techniques like UV-Vis and NMR spectroscopy confirms that the equilibrium heavily favors the hydrazone tautomer. For instance, studies on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide coupled with various diazonium salts show characteristic absorption maxima in the UV-Vis spectrum consistent with the hydrazone structure. nih.gov These products are significant as they are used as intermediates in the synthesis of various heterocyclic compounds. nih.gov
The general reaction involves diazotizing an aromatic amine (like sulfanilic acid or 4-nitroaniline) with sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by coupling with the this compound in a buffered solution (e.g., aqueous ethanol (B145695) with sodium acetate). nih.gov
Table 1: Representative Hydrazone Synthesis from N-Aryl-3-oxobutanamide Analogues Data based on studies with N-(2,4-dimethylphenyl)-3-oxobutanamide, a close analogue. nih.gov
| Diazonium Salt Precursor | Coupling Partner | Resulting Product Class |
| Sulfanilic acid | N-(2,4-dimethylphenyl)-3-oxobutanamide | Hydrazone |
| 4-Nitroaniline | N-(2,4-dimethylphenyl)-3-oxobutanamide | Hydrazone |
| Sulfanilamide | N-(2,4-dimethylphenyl)-3-oxobutanamide | Hydrazone |
| Sulfapyridine | N-(2,4-dimethylphenyl)-3-oxobutanamide | Hydrazone |
Synthesis of Pyridine (B92270), Pyrimidine, and Fused Heterocycles
This compound is a valuable building block for constructing a variety of heterocyclic rings, which are core structures in many pharmaceutically active compounds. Its ability to act as a 1,3-dicarbonyl component makes it suitable for multicomponent reactions.
Pyridine Synthesis: The Hantzsch pyridine synthesis, a classic multicomponent reaction, can utilize N-aryl-3-oxobutanamides. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-ketoamide), and a nitrogen source like ammonia. The reaction proceeds through a series of intermediates, including enamine and chalcone-type adducts, to form a dihydropyridine, which can then be oxidized to the aromatic pyridine ring.
Fused Heterocycle Synthesis: A significant application is in switchable three-component reactions. For example, the reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide can yield different fused heterocyclic systems depending on the reaction conditions and the nature of the aryl substituent. Research on the N-(2-ethoxyphenyl) analogue, which is structurally very similar to the N-(2-ethylphenyl) compound, shows that stirring the reactants at room temperature with a Lewis acid catalyst like ytterbium triflate (Yb(OTf)₃) leads to the formation of a dihydroisoxazolopyridine derivative. beilstein-journals.orgwikipedia.org However, when the same reaction is conducted under ultrasonication without a catalyst, a completely different product, a benzoxazocine derivative, is formed exclusively. beilstein-journals.orgwikipedia.org This highlights the compound's utility in creating complex, fused heterocyclic scaffolds.
Table 2: Synthesis of Fused Heterocycles from an N-Aryl-3-oxobutanamide Analogue Data based on studies with N-(2-ethoxyphenyl)-3-oxobutanamide. beilstein-journals.orgwikipedia.org
| Reaction Condition | Reactants | Product |
| Yb(OTf)₃, Stirring, RT | 5-amino-3-methylisoxazole, Salicylaldehyde, N-(2-ethoxyphenyl)-3-oxobutanamide | Dihydroisoxazolopyridine derivative |
| Ultrasonication, RT | 5-amino-3-methylisoxazole, Salicylaldehyde, N-(2-ethoxyphenyl)-3-oxobutanamide | Benzoxazocine derivative |
Reaction Kinetics Studies for N-Aryl-3-oxobutanamide Transformations
While specific rate constants for reactions involving this compound are not widely published, kinetic studies of related transformations provide significant insight. The rate and outcome of reactions are heavily influenced by reaction conditions, highlighting the interplay between kinetics and thermodynamics.
In multicomponent reactions leading to fused heterocycles, the choice between kinetic and thermodynamic control is crucial. For instance, in reactions involving N-aryl-3-oxobutanamides, applying ultrasonication at room temperature often favors the formation of the kinetic product. beilstein-journals.org This is because ultrasonic irradiation provides the necessary activation energy for a specific pathway without the high temperatures that would allow the system to reach thermodynamic equilibrium. In contrast, conducting the reaction at higher temperatures (e.g., reflux) allows for reversible intermediates to form and eventually settle into the most stable thermodynamic product. beilstein-journals.org
Role of Substituent Effects on Reactivity and Selectivity
The substituents on the N-aryl ring of 3-oxobutanamides play a critical role in directing the course of chemical reactions, a phenomenon known as the substituent effect. This effect can be steric, electronic, or a combination of both, and it can dramatically alter reaction outcomes and selectivity.
A compelling example is the three-component reaction involving 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides. beilstein-journals.orgwikipedia.org The nature of the substituent at the ortho position of the N-aryl ring has an unexpected and profound influence on the reaction pathway, particularly under different energy inputs.
For this compound and its close analogues like N-(2-methoxyphenyl)-3-oxobutanamide and N-(2-ethoxyphenyl)-3-oxobutanamide, a distinct product dichotomy is observed. beilstein-journals.orgwikipedia.org
With a Lewis acid catalyst under mechanical stirring , these ortho-substituted reactants yield dihydroisoxazolopyridines.
Under catalyst-free ultrasonication , the reaction pathway switches completely to produce benzoxazocine derivatives.
This switchable selectivity is not observed for other analogues where the substituent is in the meta or para position, or for the unsubstituted N-phenyl-3-oxobutanamide. In those cases, the reaction tends to yield a different class of compounds (4-(isoxazol-5-ylamino)chroman-3-carboxamides) under ultrasonication. beilstein-journals.orgwikipedia.org This demonstrates that the presence and position of the ethyl group on the phenyl ring are key to enabling this switchable synthesis, likely due to a combination of steric hindrance and electronic effects that stabilize certain transition states over others depending on the energy source.
Table 3: Influence of N-Aryl Substituent and Conditions on Product Selectivity beilstein-journals.orgwikipedia.org
| N-Aryl-3-oxobutanamide | Condition | Product Type |
| N-(2-Ethoxyphenyl)-3-oxobutanamide | Stirring + Yb(OTf)₃ | Dihydroisoxazolopyridine |
| N-(2-Ethoxyphenyl)-3-oxobutanamide | Ultrasonication | Benzoxazocine |
| N-(4-Chlorophenyl)-3-oxobutanamide | Stirring + Yb(OTf)₃ | Dihydroisoxazolopyridine |
| N-(4-Chlorophenyl)-3-oxobutanamide | Ultrasonication | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide |
| N-Phenyl-3-oxobutanamide | Stirring + Yb(OTf)₃ | Dihydroisoxazolopyridine |
| N-Phenyl-3-oxobutanamide | Ultrasonication | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide |
Advanced Spectroscopic and Structural Elucidation of N 2 Ethylphenyl 3 Oxobutanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-(2-Ethylphenyl)-3-oxobutanamide, both proton and carbon-13 NMR provide invaluable data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons present in the molecule. The aromatic protons on the 2-ethylphenyl group typically appear as a complex multiplet in the downfield region of the spectrum. The ethyl group attached to the phenyl ring shows a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling with each other.
The protons of the 3-oxobutanamide moiety also give rise to specific signals. The methyl protons adjacent to the carbonyl group appear as a singlet. The methylene protons flanked by the amide and carbonyl groups also produce a singlet. The amide proton (N-H) signal is often observed as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20-7.80 | Multiplet | - |
| Amide N-H | 8.50 | Broad Singlet | - |
| Methylene (-CH₂-) of ethyl | 2.60 | Quartet | 7.5 |
| Methylene (-CH₂-) of butanamide | 3.40 | Singlet | - |
| Methyl (-CH₃) of butanamide | 2.30 | Singlet | - |
| Methyl (-CH₃) of ethyl | 1.20 | Triplet | 7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. researchgate.net In this compound, distinct peaks are observed for each unique carbon atom. The carbonyl carbons of the amide and ketone groups resonate at the lowest field, typically in the range of 160-200 ppm. The aromatic carbons of the ethylphenyl ring show a series of signals in the 120-140 ppm region. The carbons of the ethyl group and the butanamide chain appear at higher fields. wisc.edu
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 205.0 |
| Amide Carbonyl (C=O) | 164.0 |
| Aromatic C (quaternary) | 135.0, 134.0 |
| Aromatic C-H | 128.0, 126.0, 125.0, 124.0 |
| Methylene (-CH₂-) of butanamide | 50.0 |
| Methylene (-CH₂-) of ethyl | 24.0 |
| Methyl (-CH₃) of butanamide | 30.0 |
| Methyl (-CH₃) of ethyl | 14.0 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques
While specific 2D NMR data for this compound is not extensively reported in readily available literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethyl group. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, definitively linking the proton and carbon assignments.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed for the N-H stretching vibration of the secondary amide. The two carbonyl groups (ketone and amide) give rise to strong, distinct stretching bands. The C=C stretching vibrations of the aromatic ring also appear in the spectrum, along with C-H stretching vibrations for both the aromatic and aliphatic parts of the molecule.
Table 3: IR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250-3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2970 | Medium to Strong |
| C=O Stretch (Ketone) | 1715-1730 | Strong |
| C=O Stretch (Amide I) | 1660-1680 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net For this compound, with a molecular formula of C₁₂H₁₅NO₂, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (205.25 g/mol ). uni.lu The fragmentation pattern would likely involve cleavage at the amide bond and the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions. For instance, fragmentation could result in the formation of an N-(2-ethylphenyl)aminium radical cation and an acetoacetyl radical, or other stable carbocations and neutral losses.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Table 4: Predicted UV-Vis Spectral Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Chromophore |
| π → π | ~240-280 | Phenyl ring |
| n → π | ~280-320 | Carbonyl groups |
X-ray Diffraction and Crystal Structure Analysis
X-ray diffraction (XRD) stands as a powerful non-destructive technique for the detailed investigation of crystalline solids. pdx.edu It allows for the determination of fundamental structural properties such as lattice parameters, crystal system, and space group. pdx.edu Furthermore, XRD is instrumental in elucidating the precise atomic arrangement within the crystal lattice, providing insights into molecular conformation and intermolecular interactions. pdx.eduunits.it For pharmaceutical compounds and other organic materials, single-crystal XRD provides the most definitive structural information, though X-ray powder diffraction (XRPD) is widely used for phase identification and characterization. units.it
Unit Cell Parameters and Space Group Determination
The crystal structure of an N-substituted 3-oxobutanamide derivative, N-(4-ethoxyphenyl)-3-oxobutanamide, has been determined to crystallize in the orthorhombic system with the space group Pca2₁. nih.govresearchgate.net In this particular case, the asymmetric unit contains two independent molecules (Z' = 2). nih.govresearchgate.net It is common for structures in this space group with Z' = 2 to exhibit a local inversion center that relates the two molecules. nih.govresearchgate.net
Based on this precedent, it is plausible that this compound could crystallize in a similar crystal system and space group. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, would be specific to the title compound and would be determined through single-crystal X-ray diffraction analysis.
Table 1: Representative Crystal Data for a Related N-substituted 3-oxobutanamide
| Parameter | Value |
|---|---|
| Compound | N-(4-Ethoxyphenyl)-3-oxobutanamide |
| Chemical Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 16.4113 (8) |
| b (Å) | 4.9076 (3) |
| c (Å) | 28.8889 (15) |
| V (ų) | 2326.7 (2) |
| Z | 8 |
Data sourced from a study on N-(4-ethoxyphenyl)-3-oxobutanamide and is intended to be representative. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of N-substituted 3-oxobutanamides in the solid state is significantly influenced by intermolecular hydrogen bonds. In the crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide, the amide N-H group acts as a hydrogen bond donor to the amide carbonyl oxygen atom of an adjacent molecule. nih.govresearchgate.net This interaction links the molecules into antiparallel chains that propagate along a specific crystallographic direction. nih.govresearchgate.net
Table 2: Potential Hydrogen Bond Geometries
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| N–H···O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |
| C–H···O | ~0.95-1.00 | ~2.2-2.8 | ~3.0-3.6 | ~120-160 |
Note: These are typical ranges for such interactions and would require experimental determination for this compound.
Hirshfeld Surface Analysis for Molecular Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.netnih.gov By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the molecular packing can be obtained. nih.govresearchgate.net
For this compound, a Hirshfeld surface analysis would be expected to show:
H···H contacts: These are generally the most abundant type of contact, reflecting the hydrogen-rich nature of the molecule's periphery. researchgate.net
O···H/H···O contacts: These would appear as distinct "wings" or "spikes" in the fingerprint plot, corresponding to the N-H···O and C-H···O hydrogen bonds. mdpi.comnih.gov
C···H/H···C contacts: These represent weaker van der Waals interactions and potentially C-H···π interactions involving the ethylphenyl ring. mdpi.com
Computational Chemistry Approaches to N 2 Ethylphenyl 3 Oxobutanamide
Density Functional Theory (DFT) Calculationsnih.gov
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-ethylphenyl)-3-oxobutanamide, DFT calculations are instrumental in understanding its fundamental properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.
The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly the bond connecting the ethylphenyl group to the amide nitrogen and the bonds within the oxobutanamide chain. Different conformers can exhibit distinct energy levels, and identifying the global minimum energy structure is crucial for accurate predictions of other properties.
Electronic Structure Analysis (HOMO-LUMO Energies)nih.gov
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's chemical reactivity and electronic properties. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the opposite. nih.govresearchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich ethylphenyl ring, while the LUMO may be centered on the carbonyl groups of the oxobutanamide moiety. The precise energies and distributions of these orbitals can be calculated using DFT methods, providing a quantitative measure of the molecule's electronic characteristics.
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value | Significance |
| HOMO Energy | Indicates electron-donating ability nih.gov | |
| LUMO Energy | Indicates electron-accepting ability nih.gov | |
| HOMO-LUMO Gap | Reflects kinetic stability and chemical reactivity nih.govresearchgate.net | |
| Ionization Potential | Energy required to remove an electron materialsciencejournal.org | |
| Electron Affinity | Energy released when an electron is added researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior, complementing the static view offered by methods like DFT. For this compound, MD simulations can be employed to investigate various phenomena, including:
Conformational Dynamics: To explore the different conformations the molecule can adopt in various environments (e.g., in a solvent or in the solid state) and the transitions between them.
Solvation Effects: To understand how the presence of a solvent influences the structure and dynamics of the molecule.
Intermolecular Interactions: To study how molecules of this compound interact with each other or with other molecules in a system.
MD simulations rely on a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is critical for the accuracy of the simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov QSAR models are built by correlating molecular descriptors, which are numerical representations of molecular properties, with an observed activity. nih.gov
For this compound, QSAR modeling could be used to predict its reactivity in various chemical reactions. This would involve:
Data Set Collection: Assembling a data set of compounds with known reactivity data that are structurally related to this compound.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the observed reactivity. nih.gov
Model Validation: Rigorously validating the model to ensure its predictive power. nih.gov
A validated QSAR model could then be used to predict the reactivity of this compound and other related compounds.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions can include:
NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental values can aid in the structural elucidation of the molecule.
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules, providing information about the wavelengths of maximum absorption.
Reaction Pathway and Transition State Computations
Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states.
For reactions involving this compound, these calculations can provide valuable insights into:
Reaction Mechanisms: By identifying the sequence of elementary steps that lead from reactants to products.
Activation Energies: The energy difference between the reactants and the transition state, which determines the rate of the reaction.
These computations are often performed using DFT or higher-level ab initio methods.
Applications of N 2 Ethylphenyl 3 Oxobutanamide in Advanced Chemical Synthesis
Role as a Versatile Synthetic Building Block
N-(2-Ethylphenyl)-3-oxobutanamide serves as a highly adaptable synthetic building block, primarily due to the reactivity of its β-oxoanilide moiety. sciencepublishinggroup.comresearchgate.net This functional group provides multiple reactive sites, allowing for a variety of chemical transformations. Chemists utilize these readily obtainable compounds to develop diverse heteroaromatic systems. sciencepublishinggroup.comresearchgate.net The inherent reactivity of the molecule facilitates its use in both simple and complex synthetic pathways, making it a valuable component in the polymer chemist's toolbox for creating tailored materials. klinger-lab.de The ability to use such building blocks is crucial for developing multifunctional materials from the controlled assembly of responsive polymers. klinger-lab.de Furthermore, the concept of chemical upcycling, where waste polymers are converted into valuable small molecules, highlights the fundamental importance of such building blocks in creating a circular economy. nih.gov
Precursor for Complex Organic Molecules
The structure of this compound is inherently suited for its role as a precursor in the synthesis of complex organic molecules. sciencepublishinggroup.comnih.gov The presence of both electrophilic and nucleophilic centers within the β-ketoamide framework allows it to participate in a wide range of C-C and C-N bond-forming reactions. This dual reactivity is fundamental to building molecular complexity from simpler starting materials. nih.gov For instance, the active methylene (B1212753) group situated between the two carbonyls can be readily deprotonated to form a nucleophilic enolate, which can then react with various electrophiles. Conversely, the carbonyl carbons are susceptible to nucleophilic attack. This versatility enables chemists to construct elaborate molecular architectures, including those found in pharmaceutically active compounds and other functional organic materials. nih.gov
Synthesis of Diverse Heterocyclic Compound Libraries
A significant application of this compound and related N-aryl-3-oxobutanamides is in the synthesis of diverse libraries of heterocyclic compounds. sciencepublishinggroup.comresearchgate.netnih.gov Heterocycles are a cornerstone of medicinal chemistry, and the ability to rapidly generate a variety of these scaffolds is highly valuable. nih.gov Research has demonstrated that β-oxoanilides can be readily cyclized with various reagents to produce a wide range of heterocyclic systems. sciencepublishinggroup.comresearchgate.net
For example, through condensation reactions with different partners, N-aryl-3-oxobutanamides can be converted into pyridines, thiophenes, diazepines, and thiazoles. sciencepublishinggroup.comresearchgate.netresearchgate.net The specific reaction conditions and co-reactants dictate the final heterocyclic core. This strategy allows for the creation of skeletal diversity within compound libraries, which is a key advantage in drug discovery and materials science. nih.gov
| Reactant(s) | Resulting Heterocyclic System | Reference |
|---|---|---|
| Malononitrile, Sulfur | Thiophene derivatives | sciencepublishinggroup.comresearchgate.net |
| Malononitrile, Ethylene diamine | Pyridine (B92270) and 1,4-Diazepine derivatives | sciencepublishinggroup.comresearchgate.net |
| Phenyl isocyanate, α-halo carbonyl compounds | Thiophene and Thiazole derivatives | sciencepublishinggroup.comresearchgate.net |
| Malononitrile or Ethyl cyanoacetate | Pyridinone analogues | researchgate.net |
| Hydrazine hydrate | Pyrazole derivatives | researchgate.net |
Applications in Agrochemical and Pharmaceutical Intermediate Synthesis
The heterocyclic compounds derived from this compound are of significant interest in the agrochemical and pharmaceutical industries. sciencepublishinggroup.comresearchgate.netnih.gov Many commercial drugs and pesticides contain heterocyclic cores, which are often essential for their biological activity. nih.gov By providing efficient access to these scaffolds, this compound serves as a key intermediate in the synthesis of potential new therapeutic agents and crop protection chemicals. sciencepublishinggroup.comresearchgate.net
For instance, the related compound N-(4-ethoxyphenyl)-3-oxobutanamide is a known intermediate in the biotransformation of the analgesic bucetin (B1662820). nih.gov This highlights the direct relevance of this class of compounds to pharmaceutical development. The synthesis of diverse heterocyclic libraries from these precursors is a common strategy employed by major pharmaceutical companies in the search for new lead compounds. nih.gov The versatility of the chemistry allows for the systematic modification of the resulting structures to optimize their biological profiles.
Development of Novel Synthetic Methodologies Utilizing N-Aryl-3-oxobutanamides
The reactivity of this compound and its analogs makes them excellent substrates for the development and validation of new synthetic methodologies. nih.gov Researchers are constantly seeking more efficient, selective, and sustainable ways to construct chemical bonds, and N-aryl-β-ketoamides provide a robust platform for these investigations. For example, novel catalytic systems can be tested for their ability to effect specific transformations on the β-ketoamide core. This includes the development of transition-metal-catalyzed cross-coupling reactions to modify the aryl ring or enantioselective reactions to control the stereochemistry of products derived from the ketoamide moiety. researchgate.net Recent advancements in fields like photocatalysis are also being explored to enable new types of reactions under mild conditions, further expanding the synthetic utility of these versatile building blocks. core.ac.uk
Mechanistic Studies of Biological Interactions for N 2 Ethylphenyl 3 Oxobutanamide and Analogues
Molecular Target Identification and Characterization
The biological effects of N-(2-Ethylphenyl)-3-oxobutanamide and related acetoacetanilide (B1666496) compounds are predicated on their interaction with specific molecular targets. While direct targets of this compound are not extensively documented in publicly available literature, studies on analogous compounds provide significant insights into potential protein and nucleic acid interactions. These investigations suggest that the broader class of N-aryl-3-oxobutanamides may interact with a range of biological molecules, including enzymes, receptors, and ion channels.
For instance, research into related structures has identified several potential molecular targets. A hydrazone derivative of the analogue N-(2-methylphenyl)-3-oxobutanamide has been identified as an inhibitor of HIV integrase, a critical enzyme for viral replication. Furthermore, aryl N-acetamide compounds have been found to act on the cation channel PfCSC1 in the malaria parasite, Plasmodium falciparum. biorxiv.org Other studies on structurally related molecules have pointed towards modulation of various receptors, such as endothelin receptors and opioid receptors. nih.govnih.gov The putative role of N-(4-Ethoxyphenyl)-3-oxobutanamide as a metabolic intermediate of the analgesic bucetin (B1662820) suggests likely interactions with metabolic enzymes like cytochrome P450 isoforms.
Table 1: Potential Molecular Targets of this compound Analogues
| Target Class | Specific Target Example | Analogue Class | Potential Effect |
|---|---|---|---|
| Enzyme | HIV Integrase | Hydrazone of N-(2-methylphenyl)-3-oxobutanamide | Inhibition |
| Enzyme | Cytochrome P450 | N-(4-Ethoxyphenyl)-3-oxobutanamide | Metabolism/Inhibition |
| Ion Channel | PfCSC1 Cation Channel | Aryl N-acetamides | Agonism biorxiv.org |
| Receptor | Endothelin Receptor-A | N2-aryl-2-thiophenecarboxamides | Antagonism nih.gov |
| Receptor | μ and δ Opioid Receptors | Enkephalin-conjugated propionamides | Agonism nih.gov |
| Receptor | Retinoic acid receptor-related orphan receptor γt (RORγt) | Tetrahydro-benzothiophene derivatives | Modulation |
Mechanism of Action at the Molecular Level
The interaction of this compound and its analogues with their molecular targets can elicit a biological response through various mechanisms. These range from the direct inhibition of enzyme activity to the complex modulation of cellular signaling cascades.
One of the primary mechanisms of action for this class of compounds is enzyme inhibition. This can occur when the molecule binds to the active site of an enzyme, preventing the natural substrate from binding and catalysis from occurring. nih.gov An example from a related compound is the hydrazone derivative of N-(2-methylphenyl)-3-oxobutanamide, which has been shown to act as an HIV integrase inhibitor. This suggests a potential for molecules with the oxobutanamide scaffold to be developed as specific enzyme inhibitors. Additionally, many xenobiotics are metabolized by cytochrome P450 enzymes, and compounds like N-aryl-acetoacetamides can act as substrates or inhibitors for these enzymes, influencing their own metabolism and that of other drugs. nih.gov
N-aryl amides and related structures have been shown to modulate the function of various receptors, which are key proteins in cellular communication. These compounds can act as agonists, activating a receptor, or as antagonists, blocking its activation by its natural ligand. For example, studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides have identified them as potent and selective antagonists of the endothelin-A (ETA) receptor. nih.gov In a different context, hybrid molecules containing N-phenyl-N-(piperidin-2-ylmethyl)propionamide conjugated with enkephalin analogues have been synthesized and shown to exhibit potent agonist activities at both μ and δ opioid receptors. nih.gov This demonstrates the versatility of the aryl-amide core in targeting different receptor families.
By interacting with upstream targets like receptors or enzymes, these compounds can alter intracellular signaling pathways. These pathways are complex cascades of protein interactions that transmit signals from the cell surface to the nucleus, culminating in a specific cellular response. For instance, natural products known as phaeosphaerides, which share some structural motifs with oxobutanamides, are thought to act by inhibiting the IL-6-activated STAT3 signaling pathway. nih.gov The dysregulation of such pathways is a hallmark of many diseases, and compounds that can selectively modulate them are of significant interest. nih.gov
Ion channels, which control the flow of ions across cell membranes, are another important class of molecular targets. Recent research has demonstrated that aryl N-acetamide compounds can exert biological activity by acting as agonists of the cation channel PfCSC1 in the malaria parasite Plasmodium falciparum. biorxiv.org This suggests that dysregulation of ion channel function is a potential mechanism of action for this compound class. biorxiv.org Furthermore, studies on related heterocyclic compounds derived from N-aryl-3-oxobutanamides have suggested potential activity as calcium channel blockers. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For N-aryl-acetoacetamides and their analogues, SAR studies reveal that the nature and position of substituents on the aryl ring significantly influence their interaction with molecular targets.
Research on antiplasmodial 2-phenoxybenzamides, which also feature an anilino (N-phenyl) partial structure, has shown that the substitution pattern on this ring is critical for activity. Similarly, in a series of N2-aryl-2-thiophenecarboxamides developed as endothelin receptor-A antagonists, extensive modification of the N-aryl group revealed key SAR insights. nih.gov For monosubstituted compounds, placing a methyl group at the para-position was found to be most effective in increasing potency. nih.gov Disubstitution at the 2- and 4-positions with methyl or cyano groups further enhanced activity. nih.gov These findings highlight that both the electronic properties and the size of the substituents play a crucial role in the molecule's ability to fit into and interact with the binding pocket of its target.
Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Analogous N-Aryl Amides
| Compound Series | Structural Variation | Impact on Biological Activity | Reference Target |
|---|---|---|---|
| N2-aryl-2-thiophenecarboxamides | Monosubstitution on N-aryl ring | Para-position substitution preferred for potency (methyl group optimal). nih.gov | Endothelin Receptor-A nih.gov |
| N2-aryl-2-thiophenecarboxamides | Disubstitution on N-aryl ring | 2,4-disubstitution (with methyl or cyano at position 2) further enhanced activity. nih.gov | Endothelin Receptor-A nih.gov |
| 2-Phenoxybenzamides | Substitution pattern on anilino moiety | Strongly dictates antiplasmodial activity and cytotoxicity. | Plasmodium falciparum |
| 2-Phenoxybenzamides | Size of substituents | A determining factor for biological activity. | Plasmodium falciparum |
Influence of Substituent Effects on Binding Affinity
The binding affinity of a molecule to its biological target is a critical determinant of its efficacy. In the case of this compound and its analogues, the nature and position of substituents on the phenyl ring and the butanamide side chain can significantly alter binding affinity. These alterations arise from changes in the electronic and steric properties of the molecule.
Substituents can be broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups, such as alkyl (e.g., ethyl) and alkoxy groups, increase the electron density of the aromatic ring, which can enhance pi-pi stacking interactions with aromatic residues in a protein's binding pocket. Conversely, electron-withdrawing groups, like nitro (NO2) or halogen atoms, decrease the ring's electron density. The impact of these electronic effects on binding affinity is highly dependent on the specific nature of the target's binding site.
| Compound | Substituent (X) | Substituent (Y) | Electron Affinity (eV) | Band Gap (eV) |
| BTBP1 | H | H | 1.71 | 3.90 |
| BTBP2A | H | F | 1.91 | 3.70 |
| BTBP2B | F | H | 1.87 | 3.47 |
| BTBP3A | H | I | 2.12 | 3.63 |
| BTBP3B | I | H | 2.08 | 3.63 |
| BTBP4A | H | NO2 | 2.45 | 3.12 |
| BTBP4B | NO2 | H | 2.86 | 3.07 |
| BTBP7A | H | CH3 | 1.84 | 3.81 |
| BTBP7B | CH3 | H | 1.81 | 3.75 |
| BTBP8A | H | OH | 1.88 | 3.78 |
| BTBP8B | OH | H | 1.84 | 3.71 |
| BTBP9A | H | OCH3 | 1.85 | 3.79 |
| BTBP9B | OCH3 | H | 1.82 | 3.72 |
Data adapted from a theoretical investigation of substituted bithiophene-bipyridine co-oligomers. nih.gov
This table demonstrates how different substituents can alter the electronic properties of a molecule, such as electron affinity and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These changes would be expected to influence the binding affinity to a biological target.
Conformational Analysis in Biological Contexts
The three-dimensional shape, or conformation, of a molecule is a crucial factor in its ability to interact with a biological target. For flexible molecules like this compound, which has several rotatable bonds, a variety of conformations are possible. The biologically active conformation is the specific shape the molecule adopts when it binds to its target.
Conformational analysis of this compound and its analogues can be performed using both computational and experimental methods. Computational techniques, such as molecular mechanics and quantum chemical calculations, can predict the stable conformations of the molecule in different environments (e.g., in the gas phase or in a solvent). Experimental methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide information about the molecule's conformation in the solid state and in solution, respectively.
A study of the closely related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, revealed that in the solid state, the molecule exists as the keto tautomer. nih.gov The butanamide chain is not planar, with the β-diketone moieties being twisted. nih.gov The study also highlighted that two independent molecules in the asymmetric unit had slightly different conformations, primarily at the end of the butanamide chain. nih.gov This indicates the conformational flexibility of this class of compounds.
The table below presents selected torsion angles for the two independent molecules of N-(4-ethoxyphenyl)-3-oxobutanamide found in the crystal structure, illustrating the slight conformational differences.
| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) |
| O1—C7⋯C9—O2 | -74.4 (5) | N/A |
| O4—C19⋯C21—O5 | N/A | -83.9 (5) |
Data from the crystallographic study of N-(4-ethoxyphenyl)-3-oxobutanamide. nih.gov
Understanding the preferred conformations of this compound is essential for designing analogues with improved binding characteristics.
In vitro Biochemical Assays for Mechanistic Elucidation
In vitro biochemical assays are indispensable tools for elucidating the mechanism of action of a compound. These assays are conducted in a controlled environment outside of a living organism, such as in a test tube, and allow for the direct measurement of a compound's effect on a specific biological process or target.
For this compound and its analogues, a variety of biochemical assays could be employed to understand their biological interactions. These can range from general screening assays to more specific, target-based assays.
Examples of Potentially Relevant In Vitro Assays:
Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, its effect on the activity of a purified enzyme can be measured. For example, if the target were a kinase, a kinase activity assay could be used to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50).
Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. This is typically done by using a radiolabeled ligand that is known to bind to the receptor and measuring the ability of the test compound to displace the radioligand.
Protein-Protein Interaction Assays: If the compound is thought to disrupt or stabilize a protein-protein interaction, assays such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) can be used to measure this effect.
Metabolic Stability Assays: To understand how the compound might be processed in the body, it can be incubated with liver microsomes or hepatocytes, and the rate of its degradation can be measured. This provides insights into its potential metabolic pathways.
While specific in vitro assay data for this compound is not widely published, studies on related structures provide a framework for the types of assays that would be informative. For example, hydrazone derivatives of N-(2-methylphenyl)-3-oxobutanamide have been investigated as HIV integrase inhibitors, indicating that enzyme inhibition assays would be a relevant approach for this class of compounds.
The table below provides an example of the kind of data that can be generated from in vitro biochemical assays, in this case, the antimicrobial activity of a novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative against various bacterial strains.
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) (µg/mL) | Minimal Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus ATCC 43300 | 15.62 | 31.25 |
| Staphylococcus epidermidis ATCC 12228 | 3.91 | 15.62 |
| Enterococcus faecalis ATCC 29212 | 250 | 1000 |
| Escherichia coli ATCC 25922 | 62.5 | 125 |
| Pseudomonas aeruginosa ATCC 9027 | 500 | >2000 |
Data from a study on the antimicrobial activity of a novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative. nih.gov
Such assays are crucial for building a comprehensive understanding of the mechanistic basis of the biological interactions of this compound and its analogues.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The conventional synthesis of N-aryl-3-oxobutanamides, including N-(2-Ethylphenyl)-3-oxobutanamide, typically involves the acetoacetylation of the corresponding aniline (B41778) with diketene (B1670635). wikipedia.org While effective, future research is geared towards the development of more sophisticated and efficient synthetic strategies, particularly through multicomponent reactions (MCRs).
MCRs offer a powerful approach to construct complex molecular architectures in a single step from three or more starting materials, thereby enhancing synthetic efficiency and atom economy. Research into the three-component reactions of N-aryl-3-oxobutanamides with various aldehydes and amino compounds has demonstrated the potential to create diverse heterocyclic scaffolds. nih.govresearchgate.net A key area of future investigation will be the application of these MCRs to this compound, potentially leading to novel molecular frameworks with unique properties. The influence of the 2-ethylphenyl moiety on the reaction outcomes will be of particular interest.
Furthermore, the use of ultrasonication and various catalysts in these reactions has been shown to be crucial in directing the reaction pathway towards specific products. nih.govresearchgate.net Future studies will likely focus on optimizing these conditions for this compound to achieve high chemo- and regioselectivity.
Table 1: Investigated Conditions for Multicomponent Reactions of N-Aryl-3-oxobutanamides
| Catalyst/Condition | Reactants | Product Type | Reference |
| Ultrasonication (no catalyst) | 5-amino-3-methylisoxazole, salicylaldehyde, N-aryl-3-oxobutanamides | 4-(Isoxazol-5-ylamino)chroman-3-carboxamides | nih.gov |
| Yb(OTf)₃ | 5-amino-3-methylisoxazole, salicylaldehyde, N-aryl-3-oxobutanamides | Isoxazolo[5,4-b]pyrimidine-5-carboxamides | nih.gov |
| Piperazine | Benzylidenemalononitriles, acetoacetanilide (B1666496) | Structurally diverse heterocyclic products | mdpi.com |
Advanced Mechanistic Studies on Chemical Reactivity
A deeper understanding of the chemical reactivity of this compound is fundamental to unlocking its full potential. Future research will pivot towards advanced mechanistic studies, moving beyond simple reaction observations to detailed investigations of reaction pathways and transition states.
Studies on the alkaline hydrolysis of a series of acetanilide (B955) derivatives have shown that the reaction rate is influenced by the electronic nature of the substituents on the aryl ring. researchgate.net Similar investigations into this compound will provide valuable insights into how the 2-ethyl group affects the reactivity of the amide and keto groups. Furthermore, mechanistic studies of periodinane-mediated reactions of anilides have opened up new avenues for understanding oxidation processes involving these compounds. nih.gov Applying these advanced analytical techniques to this compound will help to elucidate the mechanisms of its various chemical transformations.
The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions suggests that subtle electronic and steric effects can dramatically alter the course of a reaction. nih.govresearchgate.net Detailed kinetic and computational studies will be instrumental in unraveling these intricate relationships for the 2-ethylphenyl derivative.
Integration of Computational and Experimental Approaches in Structure-Property Correlation
The synergy between computational chemistry and experimental work is a powerful tool for establishing robust structure-property relationships. For this compound, this integrated approach will be crucial for predicting and understanding its physical and chemical properties.
Computational methods, such as Density Functional Theory (DFT), can provide detailed information about molecular geometry, electronic structure, and reactivity indices. researchgate.netrsc.org For instance, Hirshfeld surface analysis and 2D fingerprint plots, which are computationally derived, have been effectively used to analyze intermolecular interactions in the crystal structures of acetoacetanilide-based reaction products. mdpi.com Similar computational studies on this compound will offer a deeper understanding of its solid-state packing and intermolecular forces.
Quantitative Structure-Property Relationship (QSPR) modeling is another promising avenue. nih.govnih.gov By correlating experimental data with computed molecular descriptors, it is possible to build predictive models for various properties. For this compound, QSPR studies could be employed to predict its solubility, melting point, and even its potential biological activity based on its structural features.
Table 2: Computational and Experimental Techniques for Structure-Property Correlation
| Technique | Application | Key Findings/Potential Insights | Reference |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystals | Visualization and quantification of close contacts in the crystal lattice. | mdpi.com |
| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and reactivity descriptors | Prediction of reaction mechanisms and correlation of electronic structure with reactivity. | researchgate.netrsc.org |
| Quantitative Structure-Property Relationship (QSPR) | Modeling and prediction of physical, chemical, and biological properties | Development of predictive models for properties of new derivatives without the need for extensive experimentation. | nih.govnih.gov |
| X-ray Crystallography | Determination of the three-dimensional atomic structure of a crystal | Precise information on bond lengths, bond angles, and solid-state conformation. | wikipedia.orgmdpi.com |
Development of this compound-based Probes for Molecular Biology Studies
A particularly exciting future direction is the development of this compound and its derivatives as molecular probes for biological investigations. Molecular probes are essential tools for detecting and visualizing specific molecules in complex biological systems. youtube.comyoutube.com
The core structure of this compound can be chemically modified to incorporate reporter groups, such as fluorophores or biotin, and reactive moieties that can covalently bind to specific biological targets. These "activity-based probes" (ABPs) are designed to label active enzymes and can be used for applications ranging from inhibitor discovery to the visualization of enzymatic activity in living cells. nih.gov The N-aryl-3-oxobutanamide scaffold could be adapted for the design of novel ABPs targeting a variety of enzymes.
For example, by attaching appropriate functional groups, derivatives of this compound could be explored as probes for detecting specific proteins or nucleic acid sequences. youtube.com The development of such probes would require a multidisciplinary approach, combining organic synthesis, computational modeling, and biochemical and cell-based assays. The unique steric and electronic properties conferred by the 2-ethylphenyl group could be leveraged to achieve high selectivity and affinity for the intended biological target. While still a nascent area of research for this specific compound, the general principles of probe design provide a clear roadmap for future exploration. youtube.comnih.gov
Q & A
Q. What are the common synthetic routes for N-(2-Ethylphenyl)-3-oxobutanamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between substituted anilines and diketene derivatives. For example, maleic anhydride can react with 2-ethylaniline under mild conditions (60–70°C, acetic anhydride/sodium acetate) to form intermediates like maleanilic acids, which are subsequently cyclized or oxidized . Alternative routes include Grignard reagent interactions with chlorophosphines for phosphine-containing analogs . Yield optimization requires precise control of stoichiometry, temperature, and catalysts (e.g., ytterbium triflate for cyclization) . Microwave-assisted synthesis (e.g., 60–100°C, ethanol with trace HCl) enhances efficiency and purity by reducing reaction times .
Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?
Methodological Answer:
- X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns (e.g., orthorhombic Pca2₁ space group, unit cell parameters a = 16.4113 Å, b = 4.9076 Å) .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects on aromatic protons and carbonyl groups, with NOESY correlations resolving stereochemical ambiguities .
- HPLC monitors reaction progress and purity (>95% purity achievable with gradient elution) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 221.25 g/mol) .
Advanced Research Questions
Q. How do aryl substituent positions influence the reaction pathways of this compound in heterocyclization reactions?
Methodological Answer: Substituent position dictates regioselectivity. For instance:
- Ortho-substituents (e.g., 2-ethoxy) promote benzoxazocine formation under ultrasonication due to steric hindrance favoring six-membered transition states .
- Para-substituents (e.g., 4-methoxy) enhance electron density at the carbonyl group, accelerating Diels–Alder reactions with dienophiles like 2,5-dimethylfuran . Computational modeling (DFT) can predict substituent effects on activation energies and intermediate stability .
Q. What are the key considerations for optimizing reaction conditions to control product selectivity in multicomponent reactions involving this compound?
Methodological Answer:
- Catalyst selection : Ytterbium triflate enhances cyclization efficiency in dihydroisoxazolopyridine synthesis, while iodine promotes oxidative coupling .
- Energy input : Ultrasonication vs. stirring alters reaction pathways (e.g., benzoxazocine vs. dihydroisoxazolopyridine) by modifying activation entropy .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas nonpolar solvents favor neutral pathways . Statistical tools (e.g., DoE) can identify optimal temperature (60–70°C) and molar ratios (1:1.2 aniline:dienophile) .
Q. What metabolic pathways involve this compound, and how do structural modifications affect its biotransformation?
Methodological Answer:
- Phase I metabolism : Hepatic cytochrome P450 enzymes mediate O-de-ethylation, converting the ethoxy group to a hydroxyl derivative, as observed in bucetin analogs .
- Phase II metabolism : Glucuronidation at the hydroxylated phenyl ring increases water solubility for renal excretion . Structural modifications (e.g., trifluoromethyl groups) hinder O-de-ethylation due to electron-withdrawing effects, altering metabolite profiles. In vitro assays with liver microsomes and LC-MS/MS are critical for tracking metabolites .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the β-ketoamide moiety is prone to nucleophilic attack .
- Molecular docking : Screens interactions with biological targets (e.g., cytochrome P450 enzymes) to forecast metabolic stability .
- MD simulations : Assess solvent effects on conformation (e.g., aqueous vs. DMSO environments) .
Data Contradiction Analysis
- Ultrasonication vs. Stirring : shows ultrasonication favors benzoxazocine, while stirring yields dihydroisoxazolopyridine. This contradiction highlights the need for kinetic vs. thermodynamic control studies .
- Substituent Effects : suggests substituent position minimally affects oxidation to dichloroacetamides, whereas emphasizes positional steric/electronic impacts. Resolve via Hammett plots correlating σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
